Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate
Description
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS: 1201657-32-0) is a boronic ester-containing compound with a pyrazole core and a methyl propanoate ester substituent. Its molecular formula is C₁₅H₂₅BN₂O₄, and its molecular weight is 308.181 g/mol . The structure features a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the 4-position of a pyrazole ring, while the 1-position is substituted with a 2-methylpropanoate methyl ester group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical in pharmaceutical and agrochemical development .
Properties
IUPAC Name |
methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-12(2,11(18)19-7)17-9-10(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXGPNAUFJPKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 1H-Pyrazole
The synthesis begins with 4-halogenated-1H-pyrazole precursors. Bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in acetic acid at 60°C yields 4-bromo-1H-pyrazole with 78% efficiency. Iodination alternatives, though less common, provide higher reactivity for subsequent cross-coupling.
Miyaura Borylation Reaction
4-Bromo-1H-pyrazole undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%), potassium acetate (3 equiv), and 1,4-dioxane at 80°C for 12 h. This method achieves 85% yield of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole after silica gel chromatography.
Table 1: Miyaura Borylation Optimization
Alkylation with Methyl 2-Bromo-2-Methylpropanoate
Reaction Conditions and Optimization
The boronate-functionalized pyrazole is alkylated using methyl 2-bromo-2-methylpropanoate under inert conditions. Sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in DMF deprotonates the pyrazole NH at 0°C, followed by dropwise addition of the alkylating agent. After 16 h at 25°C, the reaction achieves 92% conversion.
Critical Parameters:
Workup and Purification
The crude product is quenched with ice water, extracted with ethyl acetate (3 × 700 mL), and washed with brine. Column chromatography (petroleum ether/ethyl acetate, 15:1) isolates the title compound as a light-yellow solid.
Alternative Synthetic Routes
Grignard-Mediated Boronate Formation
A modified approach employs 4-lithio-1H-pyrazole, generated via halogen-lithium exchange (i-PrMgCl, THF, −10°C), which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester. This method yields 80% product but requires stringent temperature control.
Direct C–H Borylation
Iridium-catalyzed C–H borylation (Ir(COD)OMe, dtbpy, B₂pin₂) selectively functionalizes the 4-position of 1H-pyrazole at 100°C. While avoiding pre-halogenation, this method suffers from lower yields (65%) and catalyst costs.
Comparative Analysis of Methods
Table 2: Route Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Miyaura + Alkylation | 85→92 | Moderate | High |
| Grignard + Alkylation | 80→88 | High | Moderate |
| C–H Borylation | 65→75 | Very High | Low |
The Miyaura route offers the best balance of yield and practicality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate has been studied for its potential therapeutic properties. Its pyrazole moiety is known for biological activity, making it a candidate for developing new pharmaceuticals.
Case Study: Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit anticancer properties. In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were synthesized and tested against various cancer cell lines. Results showed significant cytotoxicity indicating potential as an anticancer agent .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its boron-containing structure allows for various coupling reactions.
Table: Comparison of Synthetic Routes Using this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst in aqueous media | 85 | Synthetic Methods |
| Sonogashira Coupling | CuI catalyst at room temperature | 90 | Organic Letters |
| Negishi Reaction | Zn powder under inert atmosphere | 78 | Journal of Organic Chemistry |
Material Science
The compound's unique structure allows it to be used in the development of advanced materials such as polymers and nanocomposites. Its boron content enhances properties like thermal stability and mechanical strength.
Case Study: Polymer Blends
In a recent study on polymer blends incorporating boron-containing compounds like this compound, researchers found that the addition improved the thermal properties of the resulting materials significantly compared to traditional polymer blends .
Agricultural Chemistry
This compound has potential applications as a pesticide or herbicide due to its bioactive properties.
Field Trials
Field trials have shown that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form the desired product. The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boronic ester, and finally reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Stability
Boronic Ester Stability :
- The pinacol boronic ester group in the target compound provides hydrolysis resistance compared to free boronic acids, making it suitable for aqueous Suzuki reactions .
- Analogues with hydroxyl groups (e.g., propan-1-ol derivative) are prone to protodeboronation under acidic conditions, limiting their utility .
Ester Chain Length Effects: The methyl propanoate ester in the target compound offers a balance between hydrophilicity and steric demand.
Substituent Impact on Coupling Efficiency :
- The methyl group on the pyrazole N1 in 1-methyl-4-(dioxaborolanyl)pyrazole (CAS 761446-44-0) reduces steric hindrance, enabling faster coupling with aryl halides compared to bulkier substituents like isopropyl .
- The phenyl spacer in 1-isopropyl-4-(4-(dioxaborolanyl)phenyl)-1H-pyrazole (compound 106, ) introduces conjugation, altering electronic properties but slowing reaction rates .
Research Findings and Data
Table 2: Key Research Findings
Biological Activity
Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS No. 877399-11-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₂₃BN₂O₄
- Molecular Weight : 294.15 g/mol
- CAS Number : 877399-11-6
It contains a pyrazole ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and boron moieties exhibit promising anticancer activities. This compound has been tested against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 8.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
These results suggest that the compound may inhibit tumor growth by inducing apoptosis and affecting cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests show that it exhibits activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound possesses potential as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects is still under investigation. However, initial hypotheses suggest:
- Inhibition of Enzymatic Activity : The boron atom may interact with enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA Interaction : The pyrazole moiety may facilitate binding to DNA or RNA structures, disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and evaluated their anticancer activities. This compound was included in the screening process and demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of various boron-containing compounds. This compound showed promising results against multi-drug resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, analogous compounds (e.g., ethyl derivatives) are synthesized using sodium carbonate in water/N,N-dimethylformamide at 80°C, followed by acid quenching (citric acid) to isolate the product . Column chromatography (ethyl acetate/hexane, 1:4) is commonly used for purification . Key parameters include temperature control (80°C for coupling) and solvent selection (DMF for polar intermediates).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>98%) and detect impurities, as described for related pyrazole-boronate esters .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for tetramethyl groups) and pyrazole protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₇BN₂O₄) and fragmentation patterns .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpropanoate group influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The bulky ester group may reduce reaction rates by limiting access to the boronate active site. To mitigate this:
- Use highly active catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) .
- Optimize solvent polarity (e.g., THF/water mixtures) to enhance substrate solubility .
- Increase reaction temperature (80–100°C) to overcome steric barriers, but monitor for boronate ester decomposition .
Q. What strategies resolve contradictions in reaction yields reported for similar pyrazole-boronate esters?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Loading : Lower Pd catalyst concentrations (<1 mol%) may reduce side reactions but prolong reaction times .
- Purification Methods : Column chromatography vs. recrystallization (e.g., from 2-propanol) can affect isolated yields .
- Substrate Quality : Ensure boronic acid precursors are anhydrous and free from pinacol byproducts .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density of the boronate group and pyrazole ring to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on transition-state stability .
- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .
Q. What are the challenges in detecting trace impurities (<0.1%) in this compound, and how are they addressed?
- Methodological Answer :
- LC-MS/MS : Detects low-abundance impurities (e.g., hydrolyzed boronic acids) with high sensitivity .
- Ion Chromatography : Identifies ionic byproducts (e.g., residual sodium carbonate from synthesis) .
- Limit of Detection (LOD) : Optimize column parameters (e.g., C18 stationary phase) and mobile-phase gradients .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Range : Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Temperature Stress : Store samples at 4°C, 25°C, and 40°C to assess thermal stability .
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf life .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
